Cas no 93524-95-9 (3-(pyridin-4-yl)prop-2-yn-1-ol)

3-(pyridin-4-yl)prop-2-yn-1-ol structure
93524-95-9 structure
Product Name:3-(pyridin-4-yl)prop-2-yn-1-ol
CAS No:93524-95-9
MF:C8H7NO
MW:133.147281885147
MDL:MFCD00168868
CID:1019676
PubChem ID:12181443
Update Time:2024-10-26

3-(pyridin-4-yl)prop-2-yn-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-pyridinyl)-2-Propyn-1-ol
    • 2-Propyn-1-ol, 3-(4-pyridinyl)- (9CI)
    • 3-(4-PYRIDYL)-2-PROPYN-1-OL
    • 3-pyridin-4-ylprop-2-yn-1-ol
    • 3-(Pyridin-4-yl)prop-2-yn-1-ol
    • 2-Propyn-1-ol, 3-(4-pyridinyl)-
    • QYFHTILWEGBMKR-UHFFFAOYSA-N
    • 3-(4-Pyridyl)-2-propyne-1-ol
    • 1-(4-Pyridyl)-1-propine-3-ol
    • 5668AJ
    • TRA0041840
    • SY022164
    • 3-(4-Pyridinyl)-2-propyn-1-ol (ACI)
    • 1-(4-Pyridinyl)-1-propyn-3-ol
    • AS-32209
    • F8883-4477
    • MFCD00168868
    • SCHEMBL6500070
    • CS-0130374
    • DB-270952
    • AKOS004117753
    • 93524-95-9
    • 3-(pyridin-4-yl)prop-2-yn-1-ol
    • MDL: MFCD00168868
    • Inchi: 1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,7H2
    • InChI Key: QYFHTILWEGBMKR-UHFFFAOYSA-N
    • SMILES: OCC#CC1C=CN=CC=1

Computed Properties

  • Exact Mass: 133.052763847g/mol
  • Monoisotopic Mass: 133.052763847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1
  • XLogP3: 0.4

Experimental Properties

  • PSA: 33.12000
  • LogP: 0.42540

3-(pyridin-4-yl)prop-2-yn-1-ol Security Information

3-(pyridin-4-yl)prop-2-yn-1-ol Pricemore >>

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3-(pyridin-4-yl)prop-2-yn-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  16 h, rt
Reference
Photochemical synthesis and properties of axially chiral naphthylpyridines
Wessig, Pablo; Pick, Charlotte, Journal of Photochemistry and Photobiology, 2011, 222(1), 263-265

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
Reference
Preparation of monoalkylpiperidines via the mild hydrogenation of monoalkynylpyridines
Usuki, Toyonobu ; Komatsu, Akira, Tetrahedron Letters, 2017, 58(29), 2856-2858

Production Method 3

Reaction Conditions
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Triethylamine ;  16 h, rt
Reference
Chemoselective Hydrogenation of Alkynes to (Z)-Alkenes Using an Air-Stable Base Metal Catalyst
Zubar, Viktoriia; Sklyaruk, Jan; Brzozowska, Aleksandra; Rueping, Magnus, Organic Letters, 2020, 22(14), 5423-5428

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate
Reference
Method for the preparation of piperidine compound
, Japan, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Chloroform ;  rt
1.2 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  1 h, 40 °C
Reference
Preparation of microbicidal N-sulfonylglycine alkynyloxyphenethyl amide derivatives
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
Pyridazinones, their preparation, and adenosine A1 receptor antagonists containing them
, Japan, , ,

Production Method 7

Reaction Conditions
Reference
Cross-coupling of terminal acetylenes with organic halides in the R3N-CuI-Pd catalytic system
Bumagin, N. A.; Ponomarev, A. B.; Beletskaya, I. P., Izvestiya Akademii Nauk SSSR, 1984, (7), 1561-6

Production Method 8

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  20 h, 100 °C
Reference
Sonogashira reaction of heteroaryl halides with alkynes catalyzed by a palladium-tetraphosphine complex
Feuerstein, Marie; Doucet, Henri; Santelli, Maurice, Journal of Molecular Catalysis A: Chemical, 2006, 256(1-2), 75-84

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ;  20 h, 100 °C
Reference
Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine-palladium catalyst
Feuerstein, Marie; Doucet, Henri; Santelli, Maurice, Tetrahedron Letters, 2005, 46(10), 1717-1720

Production Method 10

Reaction Conditions
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Copper phenylacetylide Solvents: Benzene ;  5 min, rt; 30 min, 70 °C; 70 °C → rt
1.2 Solvents: Water ;  16 h, 70 °C
Reference
Copper-Catalysed Synthesis of Propargyl Alcohol and Derivatives from Acetylene and other Terminal Alkynes
Sitte, Nikolai A.; Ghiringhelli, Francesca; Shevchenko, Grigory A.; Rominger, Frank; Hashmi, A. Stephen K. ; et al, Advanced Synthesis & Catalysis, 2022, 364(13), 2227-2234

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  60 °C
Reference
The insulin secretory action of novel polycyclic guanidines: Discovery through open innovation phenotypic screening, and exploration of structure-activity relationships
Shaghafi, Michael B.; Barrett, David G.; Willard, Francis S.; Overman, Larry E., Bioorganic & Medicinal Chemistry Letters, 2014, 24(4), 1031-1036

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium ;  23 h, rt; 6 h, 70 °C
Reference
Palladium-catalyzed coupling reaction of halo heteroaromatic compounds in water
Inoue, Naoki; Sugimoto, Osamu; Tanji, Ken-ichi, Heterocycles, 2007, 72, 665-671

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Chloroform ;  30 h, 50 °C
Reference
Preparation of β-amino acid derivatives as inhibitors of matrix metalloproteases and TNF-α
, United States, , ,

3-(pyridin-4-yl)prop-2-yn-1-ol Raw materials

3-(pyridin-4-yl)prop-2-yn-1-ol Preparation Products

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